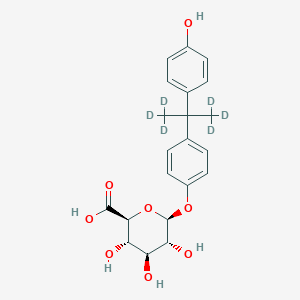

Bisphenol A-d6 beta-D-Glucuronide

描述

Contextualization of Bisphenol A Metabolites within Environmental Contaminant Research

Bisphenol A is a well-documented environmental contaminant found in numerous everyday products, leading to widespread human exposure through diet, dust, and water. nih.gov Its classification as an endocrine-disrupting chemical stems from its ability to mimic hormones, potentially leading to a variety of health issues, including metabolic and reproductive disorders. youtube.commdpi.com

In biological systems, BPA undergoes phase II metabolism, where it is conjugated with molecules like glucuronic acid to form Bisphenol A-β-D-glucuronide (BPA-G). caymanchem.comnih.gov This process, known as glucuronidation, is a major detoxification pathway that increases the water solubility of BPA, thereby aiding its elimination from the body. nih.gov BPA-G has long been considered the primary and inactive metabolite of BPA. caymanchem.comnih.gov However, recent studies have begun to question this assumption, with some research suggesting that BPA-G may not be entirely inert and could possess biological activity of its own. nih.govnih.gov For instance, some in vitro studies have shown that BPA-G can induce adipogenesis (the formation of fat cells), suggesting it may play a role in metabolic disruption. nih.gov

The accurate measurement of BPA and its metabolites is a significant focus of environmental health research. A major challenge in this area is the potential for sample contamination with external BPA during collection and analysis, which can lead to inaccurate exposure assessments. nih.gov This has led to a growing consensus that BPA conjugates, such as BPA-G, are more reliable biomarkers of exposure because they are formed in the body and are not susceptible to external contamination. nih.gov

Significance of Deuterated Glucuronide Conjugates as Isotopic Tracers in Mechanistic Studies

In the field of analytical chemistry and metabolic research, stable isotope-labeled compounds are invaluable tools. Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are frequently used as internal standards in quantitative analyses. nih.gov When analyzing complex biological samples, such as urine or blood, for the presence of a specific compound, a known amount of its deuterated analog is added to the sample.

Because the deuterated version is chemically identical to the natural compound, it behaves similarly during sample preparation and analysis. However, it can be distinguished by its higher mass using techniques like mass spectrometry. This allows for precise quantification of the target compound by correcting for any loss that may occur during the analytical process.

Bisphenol A-d6 beta-D-Glucuronide is the deuterated form of BPA-G, where "d6" indicates the presence of six deuterium atoms. nih.govscbt.com This labeled metabolite is crucial for accurately measuring BPA-G levels in biological matrices. biosynth.com Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly improves the accuracy and reliability of biomonitoring studies assessing BPA exposure. caymanchem.com The use of stable isotope tracers like deuterated glucuronide conjugates has become a cornerstone of modern toxicology and environmental health research, enabling more precise risk assessments. nih.gov

Current Scientific Challenges and Research Avenues for this compound Investigations

While the use of this compound has advanced the analytical measurement of BPA exposure, several scientific challenges and new research directions are emerging. A primary challenge lies in the synthesis and availability of high-purity deuterated standards for a wider range of BPA metabolites.

A significant area of ongoing research is the investigation into the potential biological activity of BPA-G itself. While traditionally considered inactive, some studies suggest it may have effects on cellular processes. nih.gov Further research is needed to clarify the potential for deconjugation of BPA-G back to the active BPA form within tissues, particularly during sensitive developmental periods. nih.gov

Future research will likely focus on developing more comprehensive analytical methods to simultaneously measure a wider array of BPA metabolites and their deuterated analogs. This will provide a more complete picture of BPA's metabolic fate and help to better understand inter-individual variability in BPA metabolism. Furthermore, there is a need for more studies investigating the presence and effects of BPA-G in diverse human populations, including men, children, and the elderly, to refine risk assessments. biosynth.com The development of advanced analytical strategies, such as chemical isotope labeling and dual-filtering techniques, holds promise for the comprehensive profiling of glucuronide metabolites in biological samples, which could reveal new insights into the metabolic consequences of BPA exposure. nih.gov

Compound Data

Below are tables detailing the properties of the chemical compounds discussed in this article.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H18D6O8 | scbt.com |

| Molecular Weight | 410.45 g/mol | nih.govscbt.com |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |

| CAS Number | 1610029-53-2 | nih.govbiosynth.comlgcstandards.com |

| Synonyms | 4-[1-(4-Hydroxyphenyl)-1-methylethyl-d6]phenyl β-D-Glucopyranosiduronic Acid | scbt.com |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H24O8 | caymanchem.comscbt.com |

| Molecular Weight | 404.41 g/mol | scbt.com |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl beta-D-glucopyranosiduronic acid | sigmaaldrich.com |

| CAS Number | 267244-08-6 | caymanchem.comscbt.comsigmaaldrich.com |

| Synonyms | BPA-glucuronide, BPAG | caymanchem.com |

Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-LZDRGMMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017896 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610029-53-2 | |

| Record name | Bisphenol A-d6 beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Physicochemical Characterization

The generation of Bisphenol A-d6 beta-D-Glucuronide is a sophisticated process that can be achieved through both intricate organic synthesis and specialized enzymatic methods.

Multi-step Organic Synthesis Methodologies

The chemical synthesis of BPA glucuronides, including the deuterated analog, is a multi-step process. usask.canih.govepa.gov While specific details for the d6 variant are often proprietary, the general approach involves the protection of the glucuronic acid moiety, followed by coupling with deuterated Bisphenol A (BPA-d6), and subsequent deprotection steps. The synthesis of complex molecules in a sequential manner is a field of growing interest, with advancements in flow chemistry offering potential for automated and controlled production. beilstein-journals.org

A general synthetic pathway can be conceptualized as follows:

Preparation of a suitable glucuronic acid donor: This often involves the protection of the hydroxyl and carboxylic acid groups of D-glucuronic acid to prevent unwanted side reactions.

Synthesis of deuterated Bisphenol A (BPA-d6): This precursor is essential for the final product.

Deprotection: The protecting groups on the glucuronide and any protected hydroxyl groups on the BPA moiety are removed to yield the final this compound.

Purification of the final product is typically achieved through techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). usask.canih.gov

Enzymatic Synthesis Approaches

An alternative to chemical synthesis is the use of enzymatic methods, which can offer high specificity and milder reaction conditions. UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for the glucuronidation of BPA in vivo. caymanchem.com Specifically, isoforms like UGT2B15 are known to be involved in the formation of BPA glucuronide. caymanchem.com

Enzyme-assisted synthesis can be performed using recombinant human UGT enzymes. nih.gov For instance, a study on the synthesis of Bisphenol AF (BPAF) glucuronide utilized the human recombinant enzyme UGT2A1. nih.gov The process generally involves incubating the substrate (in this case, BPA-d6) with the UGT enzyme in the presence of the co-factor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.govdphen1.com The reaction mixture is then purified to isolate the desired glucuronide. nih.gov

Isotopic Purity Assessment and Structural Elucidation

Ensuring the isotopic purity and confirming the correct structure of this compound is paramount for its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. 1H NMR (Proton NMR) is used to determine the structure of the non-deuterated compound and can be used to confirm the absence of protons at the deuterated positions in the labeled compound. chemicalbook.comresearchgate.net For this compound, the 1H NMR spectrum would show the characteristic signals for the glucuronide moiety and the aromatic protons of the BPA backbone, but the signals corresponding to the methyl protons would be absent due to deuterium substitution. Two-dimensional NMR techniques, such as ROESY, can provide further structural information by showing through-space correlations between protons. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Verification

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized compound, thereby verifying the incorporation of the deuterium atoms. dphen1.com The molecular formula of this compound is C₂₁H₁₈D₆O₈, with a molecular weight of approximately 410.45 g/mol . scbt.comnih.gov HRMS can precisely measure the mass of the molecule, allowing for confirmation of the d6-labeling. dphen1.com

Tandem mass spectrometry (MS/MS) is also employed to study the fragmentation pattern of the molecule. dphen1.com Collision-induced dissociation of the precursor ion of BPA-glucuronide generates characteristic product ions that can be used for its identification and quantification. dphen1.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry. unam.mx

For the analysis of BPA and its metabolites, derivatization is often employed to enhance sensitivity and improve chromatographic separation. unam.mx Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte for GC-MS analysis. usask.caresearchgate.net

Acylation: This involves the introduction of an acyl group, which can reduce the polarity of the compound and improve its chromatographic behavior. unam.mx

Sulfonylation: Derivatization with reagents like pyridine-3-sulfonyl chloride has been shown to enhance the detection of bisphenols by electrospray ionization mass spectrometry. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the direct analysis of BPA-G and its labeled standard. Its applicability to polar, non-volatile compounds allows for the analysis of the glucuronide conjugate without the need for chemical derivatization, simplifying sample preparation and avoiding potential analytical errors. nih.govdphen1.com The use of stable isotope-labeled internal standards like Bisphenol A-d6 beta-D-glucuronide is crucial for robust and accurate quantification. nih.govmedchemexpress.com

Effective chromatographic separation is critical to minimize matrix effects and resolve the analyte of interest from isobaric interferences. The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC).

Researchers have optimized several parameters to achieve efficient separation. A common approach involves using a C18 or a biphenyl (B1667301) analytical column with gradient elution. dphen1.com The mobile phase often consists of a mixture of water and an organic solvent, typically methanol (B129727) or acetonitrile, with additives to improve peak shape and ionization efficiency. dphen1.comdphen1.com For instance, one method employs a mobile phase of water and acetonitrile, each containing 5 mM ammonium (B1175870) hydroxide (B78521), with a gradient program designed to separate BPA, its glucuronide metabolite, and other related compounds. dphen1.com Another study utilized a Kinetex Biphenyl column with a gradient of water (with 0.1% formic acid) and acetonitrile. dphen1.com The column temperature is typically maintained at a constant temperature, such as 40°C, to ensure reproducible retention times. dphen1.com

Table 1: Example of LC-MS/MS Chromatographic Parameters

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Analytical Column | Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) dphen1.com | Not specified, but used with a water/acetonitrile mobile phase dphen1.com |

| Mobile Phase A | Water with 0.1% formic acid dphen1.com | Water with 5 mM ammonium hydroxide dphen1.com |

| Mobile Phase B | Acetonitrile dphen1.com | Acetonitrile with 5 mM ammonium hydroxide dphen1.com |

| Flow Rate | 0.25 mL/min dphen1.com | 0.4 mL/min dphen1.com |

| Column Temperature | 40°C dphen1.com | 35°C unizar.es |

| Gradient Program | 5% B, increased to 50% B over 14.5 min, then to 95% B dphen1.com | Start at 2% B, hold for 0.5 min, ramp to 50% B, then to 98% B dphen1.com |

Tandem mass spectrometry is employed for its high selectivity and sensitivity. The analysis is most commonly performed using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the negative ion mode, which is optimal for phenolic compounds and glucuronides. dphen1.comdoi.org

The detection strategy relies on Multiple Reaction Monitoring (MRM), where the first quadrupole selects a specific precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in the collision cell. The third quadrupole selects specific product ions for detection. This process significantly enhances the signal-to-noise ratio by filtering out background ions. For this compound, the precursor ion would be at m/z 409.2 (reflecting the mass of the deuterated compound), which fragments into characteristic product ions. The fragmentation of the non-labeled BPA-G (precursor ion m/z 403.1) often involves the cleavage of the glucuronic acid moiety, yielding a product ion corresponding to BPA (m/z 227.1) and another specific to the glucuronide part (m/z 113). doi.org The specific transitions monitored provide a high degree of confidence in analyte identification and quantification.

Table 2: Illustrative MRM Transitions for BPA Metabolites and Labeled Standards

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Ionization Mode |

|---|---|---|---|---|

| Bisphenol A-β-D-glucuronide | 403.1 | 227.1 | 113.0 doi.org | Negative ESI |

| Bisphenol A-d6 β-D-Glucuronide | 409.2 | 233.1 (anticipated) | 113.0 (anticipated) | Negative ESI |

| Bisphenol A (BPA) | 227.2 unizar.es | 133.0 unizar.es | 212.2 unizar.es | Negative ESI |

| Bisphenol A-d16 (Internal Standard) | 241.2 unizar.es | 142.1 unizar.es | 222.3 unizar.es | Negative ESI |

Note: Specific m/z values for the d6-glucuronide are based on expected shifts from the non-labeled compound and may vary slightly based on instrumentation.

Isotope dilution mass spectrometry is the gold standard for quantification in bioanalytical and environmental chemistry. This method involves adding a known amount of a stable isotope-labeled internal standard, such as this compound, to the sample at the beginning of the analytical procedure. researchgate.netsigmaaldrich.com This labeled standard is chemically identical to the analyte (BPA-G) and thus behaves similarly during extraction, cleanup, and ionization. dphen1.com

By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, it is possible to accurately calculate the concentration of the native analyte in the original sample. This approach effectively corrects for any analyte loss during sample preparation and compensates for matrix-induced ionization suppression or enhancement in the MS source. dphen1.com The use of a labeled glucuronide standard is particularly advantageous as it allows for the optimization and monitoring of the enzymatic deconjugation step when measuring total BPA. researchgate.netsigmaaldrich.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

While LC-MS/MS is more direct, GC-MS/MS can also be employed for the analysis of BPA and its conjugates. However, due to the low volatility and high polarity of the glucuronide metabolite, this method requires a deconjugation step (to cleave the glucuronic acid) followed by a chemical derivatization step to make the resulting BPA volatile enough for gas chromatography. researchgate.netresearchgate.net

Before analysis by GC-MS, the hydroxyl groups of BPA must be chemically modified in a process called derivatization. researchgate.net This increases the compound's volatility and thermal stability. mdpi.com A common derivatization technique is silylation, which replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

One widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst. mdpi.comresearchgate.net The sample extract is evaporated to dryness, and the derivatizing agent is added. The reaction is typically carried out by heating the mixture, for example at 70°C for a specific duration, to ensure complete derivatization. nih.gov The resulting silylated BPA derivative is then suitable for injection into the GC-MS system. researchgate.net

The separation of the derivatized BPA is achieved on a capillary GC column. A common choice is a low-polarity column, such as one coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). researchgate.net These columns provide good resolution for a wide range of semi-volatile organic compounds.

A programmed temperature gradient is used to elute the analytes. The oven temperature typically starts at a lower temperature, is held for a short period, and then ramped up at a controlled rate to a final, higher temperature. This ensures that analytes with different boiling points are separated effectively as they travel through the column. A study using a triple quadrupole GC-EI/MS/MS system for the analysis of derivatized BPA demonstrated a very low method detection limit of 0.027 ng/mL. researchgate.netsigmaaldrich.com

Table 3: Example of GC-MS/MS Analytical Parameters

| Parameter | Example Condition |

|---|---|

| Derivatization Agent | BSTFA + 1% TMCS mdpi.comresearchgate.net |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film of 5% diphenyl 95% dimethylpolysiloxane researchgate.net |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 5 min (Illustrative) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a crucial step to isolate bisphenol A-d6 β-D-glucuronide from complex matrices such as urine, blood, and environmental water samples, and to remove interfering substances. The choice of technique is dictated by the matrix type, the analyte's physicochemical properties, and the subsequent analytical instrumentation.

Solid-phase extraction (SPE) is a widely employed technique for the purification and concentration of bisphenol A-d6 β-D-glucuronide from aqueous samples. The methodology relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix.

A common SPE protocol for the extraction of bisphenol A-d6 β-D-glucuronide from urine involves the use of a polymeric reversed-phase sorbent. The general steps include:

Conditioning: The SPE cartridge is conditioned with methanol followed by water to activate the sorbent.

Loading: The pre-treated urine sample is loaded onto the cartridge.

Washing: The cartridge is washed with a low percentage of organic solvent in water to remove hydrophilic interferences.

Elution: The target analyte, bisphenol A-d6 β-D-glucuronide, is eluted with a higher concentration of organic solvent, typically methanol or acetonitrile.

The selection of the SPE sorbent is critical. Due to the polar nature of the glucuronide moiety, mixed-mode sorbents that exhibit both reversed-phase and anion-exchange properties can offer enhanced selectivity and recovery.

Table 1: Example SPE Protocol Parameters

| Parameter | Specification |

|---|---|

| Sorbent Type | Polymeric Reversed-Phase |

| Conditioning Solvent | Methanol, followed by Deionized Water |

| Wash Solvent | 5% Methanol in Water |

Liquid-liquid extraction (LLE) presents an alternative to SPE, particularly for matrices with high lipid content. The optimization of LLE protocols for bisphenol A-d6 β-D-glucuronide involves careful selection of the extraction solvent and pH conditions to maximize the partitioning of the analyte into the organic phase while minimizing the co-extraction of interfering compounds.

Given the anionic nature of the glucuronide at neutral and basic pH, pH adjustment of the aqueous sample is a key optimization parameter. Acidification of the sample can protonate the carboxylic acid group of the glucuronide, potentially increasing its affinity for certain organic solvents. However, care must be taken to avoid hydrolysis of the glucuronide back to the parent BPA.

Commonly used extraction solvents include ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE). The optimization process often involves varying the solvent-to-sample volume ratio and the number of extraction steps to achieve optimal recovery.

Matrix effects, which are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, pose a significant challenge in the accurate quantification of bisphenol A-d6 β-D-glucuronide by mass spectrometry-based methods. These effects can lead to either signal suppression or enhancement, resulting in inaccurate measurements.

The primary strategy to mitigate matrix effects is the use of an isotopically labeled internal standard, such as bisphenol A-d6 β-D-glucuronide itself. Since the internal standard has the same physicochemical properties as the analyte, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix effects can be effectively compensated for.

Further mitigation can be achieved through more selective sample preparation techniques, such as the use of immunoaffinity chromatography, or by optimizing chromatographic conditions to separate the analyte from the majority of matrix components.

Quality Assurance and Quality Control in Environmental and Biological Sample Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and validity of analytical data for bisphenol A-d6 β-D-glucuronide. These procedures encompass the entire analytical workflow, from sample collection to data reporting.

The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

For the analysis of bisphenol A-d6 β-D-glucuronide, MDLs and LOQs are typically determined by analyzing a series of low-concentration spiked samples and assessing the standard deviation of the measurements. These limits are highly dependent on the analytical instrument's sensitivity and the efficiency of the sample preparation method.

Table 2: Representative Detection and Quantification Limits

| Parameter | Typical Range (in µg/L) |

|---|---|

| Method Detection Limit (MDL) | 0.01 - 0.1 |

Note: These values are illustrative and can vary significantly based on the specific method and matrix.

Recovery experiments are performed to evaluate the efficiency of the sample preparation and analytical method. This is typically done by analyzing spiked samples at different concentration levels and comparing the measured concentration to the known spiked amount. The recovery is expressed as a percentage.

Reproducibility, which encompasses both intra-day (precision) and inter-day (intermediate precision) variability, is assessed by analyzing replicate samples over a short and longer period. The results are usually expressed as the relative standard deviation (RSD). For robust analytical methods, recoveries are generally expected to be within 80-120%, with RSDs below 15-20%.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Bisphenol A |

| Methanol |

| Acetonitrile |

| Ethyl acetate |

Interference and Contamination Control

The accurate quantification of bisphenol A (BPA) and its metabolites, including Bisphenol A-β-D-Glucuronide, in biological and environmental matrices is a significant analytical challenge. This is primarily due to the potential for interference from the matrix itself and the ubiquitous nature of BPA, which can lead to external contamination. The use of isotopically labeled internal standards, such as Bisphenol A-d6 β-D-Glucuronide, is a critical strategy to mitigate these issues and ensure the reliability of analytical results.

A major source of interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the "matrix effect," which can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. dphen1.comewadirect.com Biological matrices like plasma, serum, and urine are complex mixtures of proteins, salts, and other endogenous compounds that can co-elute with the analyte and interfere with its detection. mdpi.com To address this, isotopically labeled internal standards like Bisphenol A-d6 β-D-Glucuronide are invaluable. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences similar matrix effects. By calculating the ratio of the response of the native analyte to the labeled internal standard, these variations can be effectively normalized. dphen1.com

External contamination with BPA is another significant challenge that can compromise the accuracy of measurements, particularly at the low concentrations often found in biological samples. mdpi.com BPA is present in numerous laboratory materials, including plastics and resins, which can leach into samples during collection, processing, and analysis. nih.gov A systematic evaluation of all materials that come into contact with the sample is crucial to identify and eliminate potential sources of contamination. nih.gov The use of Bisphenol A-d6 β-D-Glucuronide as an internal standard does not prevent external contamination by native BPA, but it is essential for accurate quantification in the presence of such contamination. Since the internal standard is added to the sample at a known concentration at the beginning of the analytical process, it allows for the differentiation between the endogenous analyte and any external contamination that may be introduced.

Proper sample preparation is a key step in minimizing both interference and the risk of contamination. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate the analytes of interest from the complex sample matrix. mdpi.comnih.govnih.gov These extraction methods help to remove many of the interfering compounds, thereby reducing the matrix effect. The choice of extraction sorbent and elution solvents is critical for achieving optimal recovery of both the native analyte and the labeled internal standard. nih.govnih.gov

Furthermore, when analyzing conjugated metabolites like Bisphenol A-β-D-Glucuronide, it is important to prevent their unintended deconjugation back to the parent BPA during sample handling and storage. nih.gov This can be achieved by keeping samples on ice during collection and processing, and by storing them at -80°C until analysis. nih.gov The use of an isotopically labeled glucuronide standard, such as Bisphenol A-d6 β-D-Glucuronide, allows for the monitoring of the stability of the conjugated analyte throughout the analytical procedure.

In studies where the total concentration of BPA is of interest, an enzymatic hydrolysis step using β-glucuronidase is performed to convert the glucuronidated form back to free BPA. mdpi.com In such cases, the use of an isotopically labeled glucuronide standard is crucial for optimizing and validating the enzymatic hydrolysis step to ensure complete and accurate quantification of the total BPA content. mdpi.com

The following table summarizes key considerations and strategies for interference and contamination control in the analysis of Bisphenol A-β-D-Glucuronide:

| Challenge | Primary Sources | Mitigation Strategies | Role of Bisphenol A-d6 β-D-Glucuronide |

| Matrix Effect | Complex biological matrices (plasma, serum, urine), co-eluting endogenous compounds. dphen1.comewadirect.commdpi.com | Method validation using matrix-matched standards, efficient sample preparation (e.g., SPE, LLE). dphen1.commdpi.comnih.gov | Serves as an internal standard to normalize for signal suppression or enhancement. dphen1.com |

| External Contamination | Laboratory plastics, reagents, and environment containing BPA. mdpi.comnih.gov | Use of glass or polypropylene (B1209903) materials, pre-screening of all materials, clean room environment. nih.gov | Allows for accurate quantification of the endogenous analyte in the presence of background contamination. |

| Analyte Stability | Unintentional deconjugation of the glucuronide metabolite during sample handling and storage. nih.gov | Maintaining low temperatures during sample processing and storage at -80°C. nih.gov | Monitors the stability of the glucuronide conjugate throughout the analytical process. |

| Extraction Efficiency | Incomplete recovery of the analyte during sample preparation steps like SPE or LLE. dphen1.comnih.gov | Optimization of extraction protocols, including sorbent and solvent selection. nih.govnih.gov | Corrects for variability in extraction recovery due to its similar chemical properties to the native analyte. dphen1.com |

Environmental Distribution, Transformation, and Biodegradation

Occurrence and Distribution in Aquatic Ecosystems

Freshwater and Marine Compartments

There is a notable absence of published studies that have directly detected or quantified Bisphenol A-beta-D-Glucuronide (BPA-G) in freshwater or marine environments. While the parent compound, Bisphenol A (BPA), is frequently detected in surface waters globally, the presence of its glucuronidated metabolite remains largely uninvestigated. nih.govnih.gov

Research has extensively documented the concentrations of BPA in various aquatic systems. For instance, a review of 19 years of monitoring data in North America and Europe reported 50th percentile concentrations of BPA in freshwater at 0.005 µg L⁻¹ and 0.029 µg L⁻¹, respectively. In marine waters, the 50th percentile concentrations were 0.0011 µg L⁻¹ and 0.007 µg L⁻¹. nih.gov The presence of BPA in these environments is attributed to its widespread use and release from various sources. researchgate.net Given that BPA-G is the primary metabolite excreted by aquatic organisms exposed to BPA, it is plausible that BPA-G is also present in these waters, though it has not been widely monitored.

Wastewater and Effluent Profiling

Wastewater treatment plants (WWTPs) are considered a primary route for the entry of BPA into the aquatic environment. researchgate.net BPA has been detected in both influent and effluent of WWTPs, with concentrations in raw wastewater ranging from 16 to 1465 ng/L. nih.gov While WWTPs can achieve high removal rates for BPA (often exceeding 90%), residual amounts are still discharged in the final effluent. nih.govbath.ac.uk

Since BPA is metabolized to BPA-G in humans and other organisms and then excreted via urine, it is highly probable that BPA-G enters municipal wastewater streams. epa.govnih.gov However, there is a significant lack of data on the concentrations and fate of BPA-G within WWTPs. It is unclear to what extent BPA-G is removed during treatment processes or if it can be deconjugated back to the parent BPA. One study noted that many endocrine-disrupting compounds are barely degraded in wastewater treatment plants, but did not specifically measure BPA-G. nih.gov

Table 1: Reported Concentrations of Bisphenol A (BPA) in Wastewater

| Sample Type | Concentration Range (ng/L) | Location | Reference |

| Influent Wastewater | 16 - 1465 | Global | nih.gov |

| Effluent Wastewater | 62 - 892 | South West UK | bath.ac.uk |

| Influent Wastewater | 7,690 | Turkey | dergipark.org.tr |

| Effluent Wastewater | 3,170 | Turkey | dergipark.org.tr |

This table presents data for the parent compound, Bisphenol A, as direct measurements for Bisphenol A-beta-D-Glucuronide in wastewater are not widely available in the literature.

Presence and Dynamics in Soil and Sediment Matrices

Similar to aquatic environments, there is a lack of direct measurement data for Bisphenol A-beta-D-Glucuronide (BPA-G) in soil and sediment. The environmental presence of the parent compound, BPA, in these matrices is better understood. BPA can enter terrestrial environments through the application of sewage sludge (biosolids) to agricultural land. nih.gov

Studies have reported BPA concentrations in sediments from various regions. For example, in North American freshwater sediments, the 50th percentile concentration was 0.7 ng g⁻¹ dry weight (dw), while in Europe it was 7.0 ng g⁻¹ dw. nih.gov In marine sediments in Kaštela Bay, Croatia, BPA levels ranged from 1.05 to 46.31 µg kg⁻¹. mdpi.com The fate of BPA-G in soil and sediment, including its potential for degradation, sorption, and leaching, remains an unexamined area of research.

Atmospheric Transport and Deposition Considerations

There is no available information in the scientific literature regarding the atmospheric transport and deposition of Bisphenol A-beta-D-Glucuronide. For the parent compound, BPA, its low volatility suggests that long-range atmospheric transport is negligible. nih.gov Glucuronide conjugates, in general, are highly water-soluble, which would make them even less likely to be transported in the atmosphere as volatile compounds. wikipedia.org Therefore, atmospheric transport is not considered a significant pathway for the environmental distribution of BPA-G.

Environmental Fate Processes

The environmental fate of Bisphenol A-beta-D-Glucuronide is largely unknown. Research has primarily focused on the degradation of the parent compound, BPA.

Photodegradation Pathways and Kinetics

No studies have been identified that investigate the photodegradation pathways or kinetics of Bisphenol A-beta-D-Glucuronide in the environment. The parent compound, BPA, is known to undergo photodegradation. osti.gov However, it is unclear how the addition of the glucuronide moiety would affect the molecule's susceptibility to breakdown by sunlight. This represents a significant gap in understanding the persistence of this metabolite in aquatic environments.

Hydrolytic Stability in Aqueous Environments

Bisphenol A-d6 beta-D-glucuronide, a deuterated metabolite of Bisphenol A (BPA), exhibits specific stability characteristics in aqueous environments, which are crucial for understanding its environmental persistence and analytical detection. The stability of glucuronide conjugates, including that of BPA, is significantly influenced by the pH of the surrounding medium.

Research indicates that BPA glucuronide is labile under basic conditions. During analytical method development for BPA and its conjugates, it has been observed that maintaining the pH of the mobile phase between 7.6 and 8.0 is critical for the stability of the analyte's retention times scispace.com. This suggests that in alkaline aqueous environments, this compound may be susceptible to hydrolysis, leading to the cleavage of the glucuronic acid moiety and the release of the parent compound, Bisphenol A-d6.

Conversely, studies on the stability of BPA glucuronide in human urine have shown that the conjugate is relatively stable at low temperatures during storage researchgate.net. While O-glucuronides are known to be labile under basic conditions, they are generally more stable in acidic to neutral environments nih.gov. This pH-dependent stability is a key factor in determining the persistence of this compound in various aqueous environmental compartments.

The following table summarizes the key factors influencing the hydrolytic stability of BPA glucuronide in aqueous environments:

Interactive Data Table: Factors Affecting Hydrolytic Stability of BPA Glucuronide| Factor | Effect on Stability | pH Range of Instability | Supporting Observations |

| pH | Decreased stability in basic conditions | > 8.0 | Shifting retention times in chromatography above pH 7.6 scispace.com. O-glucuronides are known to be labile in basic media nih.gov. |

| Temperature | Increased stability at low temperatures | Not Applicable | Stable in human urine during refrigerated storage researchgate.net. |

Microbial Transformation and Biodegradation Studies

The microbial transformation of this compound is primarily initiated by the enzymatic cleavage of the glucuronide bond, a process known as deconjugation. This reaction is significant in biological systems, particularly in the gut microbiome, and has implications for the environmental fate of the compound.

The primary mechanism for the microbial transformation of this compound is the hydrolysis of the glucuronide conjugate back to its parent compound, Bisphenol A-d6. This reaction is catalyzed by β-glucuronidase enzymes, which are produced by a variety of bacteria ethz.chnih.gov. In studies on rats, it has been demonstrated that Bisphenol A-glucuronide excreted into the small intestine is deconjugated in the cecum, where there is high activity of bacterial β-glucuronidase ethz.ch. This process effectively regenerates the free form of BPA, which can then be reabsorbed ethz.ch.

While specific studies on the biodegradation of this compound in environmental matrices are limited, the extensive research on its parent compound, Bisphenol A, provides a strong basis for predicting its subsequent fate. Once deconjugated to Bisphenol A-d6, the molecule is expected to undergo aerobic and anaerobic degradation processes similar to those of unlabeled BPA.

Following the microbial deconjugation of this compound to Bisphenol A-d6, the resulting deuterated BPA molecule is subject to further microbial degradation under both aerobic and anaerobic conditions. The presence of deuterium (B1214612) in the methyl groups is not expected to fundamentally alter the primary degradation pathways, although it may have minor effects on the reaction kinetics.

Aerobic Degradation:

Under aerobic conditions, numerous bacterial strains have been shown to degrade BPA. A common pathway involves the hydroxylation of the isopropylidene bridge, followed by cleavage of the molecule. For instance, a Gram-negative bacterium, strain MV1, metabolizes BPA through a pathway involving an oxidative skeletal rearrangement nih.gov. Another well-documented aerobic pathway in bacteria like Pseudomonas sp. and Sphingomonas sp. involves the formation of intermediates such as hydroquinone (B1673460) and p-hydroxybenzoate ethz.ch. The degradation of various bisphenols, including BPA, has been demonstrated in river water and sediment under aerobic conditions researchgate.netnih.gov.

Anaerobic Degradation:

The anaerobic biodegradation of BPA is generally considered to be a slower process compared to aerobic degradation. While some studies have reported the potential for anaerobic degradation, the evidence is less definitive than for aerobic pathways nih.gov. Research on the anaerobic degradation of various bisphenols in pond sediments has shown that BPA can be degraded, although at a slower rate than some other bisphenols nih.gov.

The table below outlines the general degradation mechanisms for BPA, which are applicable to Bisphenol A-d6 following deconjugation.

Interactive Data Table: Aerobic and Anaerobic Degradation of Bisphenol A| Condition | Primary Mechanism | Key Intermediates | Degradation Rate |

| Aerobic | Hydroxylation and cleavage of the molecular structure | Hydroquinone, 4-hydroxyacetophenone, 4-hydroxybenzoic acid ethz.chnih.govnih.gov | Relatively rapid in various environmental matrices. |

| Anaerobic | Slower degradation, pathways less defined | Less well-characterized | Generally slower than aerobic degradation nih.govnih.gov. |

The primary microbial metabolite of this compound is its deconjugated form, Bisphenol A-d6 . This is a direct result of the action of bacterial β-glucuronidases.

Subsequent microbial action on the resulting Bisphenol A-d6 is expected to produce a range of metabolites similar to those identified from the degradation of non-labeled BPA. These metabolites are formed through various hydroxylation, oxidation, and cleavage reactions.

Key identified metabolites from the aerobic degradation of BPA include:

Hydroquinone ethz.ch

4-Hydroxyacetophenone nih.govnih.gov

4-Hydroxybenzoic acid nih.govnih.gov

4-Isopropenylphenol nih.gov

1,2-Bis(4-hydroxyphenyl)-2-propanol

2,2-Bis(4-hydroxyphenyl)-1-propanol (B31107)

In river water, other metabolites such as 2,2-bis(4-hydroxyphenyl)propanoic acid (BPA-COOH) and 2,2-bis(4-hydroxyphenyl)-1-propanol (BPA-OH) have also been detected. The specific metabolites formed can depend on the microbial species involved and the environmental conditions.

The following table lists the compounds mentioned in this article.

Ecotoxicological Investigations and Ecological Risk Assessment

Acute and Chronic Ecotoxicity Studies in Aquatic Biota

No studies were found that investigated the acute or chronic toxicity of Bisphenol A-d6 beta-D-glucuronide in aquatic organisms.

There is no available data on the effects of this compound on the developmental stages or reproductive health of any fish species.

Information regarding the impact of this compound on the survival and growth of aquatic invertebrates is not available in the current scientific literature.

Toxicity Assessments in Terrestrial Ecosystem Components

No toxicity assessments for this compound in terrestrial ecosystems have been documented.

There is no data on the effects of this compound on soil microorganisms, fauna, or various plant species.

Mechanistic Ecotoxicology: Molecular and Cellular Responses in Ecological Receptors

The molecular and cellular mechanisms of toxicity for this compound in ecological receptors have not been investigated.

There are no studies available that have examined gene expression or proteomic changes in any organism following exposure to this compound.

Enzymatic Activity Modulation (e.g., UDP-Glucuronosyltransferases)

The formation of this compound is a direct consequence of enzymatic activity, specifically the process of glucuronidation. This metabolic pathway is a crucial Phase II detoxification mechanism in many organisms, facilitating the elimination of xenobiotics like bisphenol A (BPA). The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs).

In humans, several UGT isoforms have been identified as capable of catalyzing the glucuronidation of BPA. nih.gov Kinetic analyses using human liver microsomes and recombinant human UGTs have demonstrated that UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B15 can all form BPA glucuronide. nih.gov Among these, UGT2B15 exhibits the highest activity for BPA glucuronidation, suggesting it plays a primary role in the detoxification and elimination of BPA in humans. nih.govcaymanchem.com The kinetic profile for this reaction in pooled human liver microsomes is monophasic. nih.gov

While this compound is the product of this enzymatic reaction, research into its own potential to modulate enzymatic activity is limited. However, studies on its non-deuterated counterpart, BPA-glucuronide (BPA-G), have begun to challenge the long-held belief that it is simply an inactive metabolite. For instance, one study reported that BPA-G can induce adipocyte differentiation in both human and murine preadipocytes. nih.gov This effect was inhibited by an estrogen receptor (ER) antagonist, yet BPA-G itself did not show classical estrogenic activity, suggesting it may act through a novel pathway. nih.gov This finding indicates that glucuronide metabolites may not be completely devoid of biological activity and could potentially influence cellular processes.

The table below summarizes the key human UGT isoforms involved in the glucuronidation of BPA, the precursor to this compound.

| UGT Isoform | Involvement in BPA Glucuronidation | Reference |

| UGT1A1 | Catalyzes the reaction | nih.gov |

| UGT1A3 | Catalyzes the reaction | nih.gov |

| UGT1A9 | Catalyzes the reaction | nih.gov |

| UGT2B4 | Catalyzes the reaction | nih.gov |

| UGT2B7 | Catalyzes the reaction | nih.gov |

| UGT2B15 | Exhibits the highest activity | nih.govcaymanchem.com |

Development of Bioindicators for Environmental Monitoring of Glucuronide Metabolites

The detection of xenobiotic metabolites in environmental biota is a powerful tool for assessing exposure to contaminants. Glucuronide metabolites, such as this compound, are particularly useful as bioindicators because their presence in an organism is a definitive sign of uptake and metabolic processing of the parent compound.

The development of bioindicators for environmental monitoring often focuses on organisms that play a significant functional role in their ecosystem and are sensitive to environmental changes. researchgate.net Fish, for example, are considered good bioindicators. researchgate.net Untargeted high-resolution mass spectrometry-based approaches have been successfully used to screen for a wide range of xenobiotic glucuronides in the bile of fish exposed to wastewater treatment plant effluents. nih.gov This methodology allows for the identification of numerous biologically relevant chemicals that are not typically included in conventional monitoring programs. nih.gov The presence of a glucuronide is confirmed by identifying the neutral loss of anhydrous glucuronic acid in MS2 CID spectra. nih.gov

While this compound is primarily used as an internal standard in laboratory analyses for the precise quantification of BPA and its metabolites, its non-deuterated analogue, BPA-glucuronide, is a key biomarker of BPA exposure. nih.govlgcstandards.comscbt.combiosynth.com The principles used to monitor for BPA-glucuronide in environmental samples are directly applicable. Organisms can be used as biomonitors to indicate the loading of contaminants in industrial effluents, even if the parent compounds are diluted to below analytical detection limits in the surrounding environment. researchgate.net

The activity of certain enzymes can also serve as a bioindicator of exposure. For example, elevated levels of β-glucuronidase activity, an enzyme that can deconjugate glucuronides back to their parent compounds, have been proposed as a biomarker for various pathological conditions and exposure to certain chemicals. nih.gov

Ecological Risk Characterization and Assessment Frameworks

The ecological risk assessment of a chemical substance aims to evaluate the likelihood of adverse effects on ecosystems resulting from environmental exposure. For a metabolite like this compound, the risk assessment framework must consider not only the properties of the metabolite itself but also its formation from the parent compound, Bisphenol A.

A comprehensive ecological risk assessment framework for a metabolite generally involves several steps:

Problem Formulation : This initial stage defines the scope of the assessment, identifying the ecosystems and organisms of concern and the potential exposure pathways. For this compound, this would involve considering aquatic environments where its parent compound, BPA, is frequently detected.

Exposure Assessment : This step quantifies the concentration of the substance in relevant environmental compartments. For a metabolite, this includes evaluating the transformation rates from the parent compound. The widespread use of BPA leads to its presence in various environmental matrices, and consequently, the formation of its glucuronide metabolite in exposed organisms. nih.gov

Effects Assessment : This involves determining the potential adverse effects of the substance on the identified organisms. While this compound itself has not been the subject of extensive ecotoxicological testing, data on its non-deuterated form, BPA-glucuronide, can be used as a surrogate. Although long considered inactive, recent studies suggest BPA-glucuronide may possess biological activity. nih.gov

Risk Characterization : In this final step, the information from the exposure and effects assessments is integrated to estimate the probability and magnitude of adverse ecological effects. This involves comparing the predicted environmental concentrations of the metabolite with the concentrations known to cause harmful effects.

The U.S. Environmental Protection Agency (EPA) provides guidance for considering metabolites and degradates in ecological risk assessments. epa.gov A key consideration is whether the metabolite is of toxicological concern. The regulatory framework for pesticides, for instance, requires the assessment of metabolites found in environmental fate studies, particularly those that occur at significant levels. nih.gov

The table below outlines a conceptual framework for the ecological risk assessment of this compound.

| Assessment Step | Key Considerations for this compound |

| Problem Formulation | Focus on aquatic ecosystems due to the prevalence of the parent compound, BPA. Identify fish and other aquatic organisms as key receptors. |

| Exposure Assessment | Model the formation of the glucuronide from BPA in biota. Utilize monitoring data for BPA in surface waters to predict potential internal concentrations of the metabolite. |

| Effects Assessment | Use ecotoxicological data for BPA-glucuronide as a proxy. Consider both the traditional view of it as an inactive metabolite and emerging evidence of potential biological activity. caymanchem.comnih.gov |

| Risk Characterization | Compare predicted concentrations of BPA-glucuronide in organisms with any available data on its biological effects to determine the margin of safety. |

Applications in Environmental and Toxicokinetic Tracer Studies

Utilization in Non-Human Toxicokinetic Research to Elucidate Metabolic Pathways

In non-human toxicokinetic studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of BPA is critical for assessing its potential health effects. BPA-d6-G is essential for accurately quantifying BPA and its primary, non-estrogenic metabolite, BPA-glucuronide (BPA-G), in biological samples such as plasma and urine. dphen1.com

The standard analytical method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). During sample analysis, a known quantity of an isotopically labeled internal standard, such as BPA-d6-G or a deuterated BPA like d16-BPA, is added. dphen1.comnih.gov This standard behaves almost identically to the non-labeled (native) analyte throughout the extraction, purification, and ionization processes. By comparing the mass spectrometer's signal of the native analyte to that of the known amount of the internal standard, researchers can correct for any analyte loss during sample workup, thereby ensuring highly accurate quantification. dphen1.comnih.gov

For example, research on the metabolism of BPA in various animal models uses these labeled standards to confirm that glucuronidation is the principal metabolic pathway. This process, which conjugates BPA with glucuronic acid, renders it more water-soluble and facilitates its excretion. The precise data obtained through these methods helps scientists understand the efficiency of BPA detoxification and how it might differ across species or under different physiological conditions. While direct internal standards for metabolites like BPA-G were not always available, their subsequent development has improved the direct and simultaneous analysis of BPA and its conjugates. nih.govnih.gov

Table 1: Example of Analytes and Internal Standards in Toxicokinetic Analysis

This interactive table shows typical analytes and the corresponding internal standards used for their quantification in toxicokinetic studies.

| Analyte | Internal Standard | Purpose of Standard | Common Analytical Method |

| Bisphenol A (BPA) | Bisphenol A-d16 (BPA-d16) | Quantification by isotope dilution | LC-MS/MS |

| Bisphenol A Glucuronide (BPA-G) | Bisphenol A-d6 β-D-Glucuronide | Quantification by isotope dilution | LC-MS/MS |

| Bisphenol A Sulfate (BPA-S) | Bisphenol A-d16 (BPA-d16)* | Surrogate for quantification | LC-MS/MS |

*Note: In some studies, when a specific labeled standard for a metabolite is unavailable, a related labeled compound is used as a surrogate. nih.gov

Tracing Environmental Transport and Exposure Pathways in Natural Systems

Isotopically labeled compounds like BPA-d6-G are powerful tools for tracing the movement and fate of contaminants in the environment. When released into a controlled system (e.g., a microcosm simulating a pond or soil column), the labeled compound's unique mass allows it to be distinguished from any pre-existing, unlabeled BPA. scbt.com

This technique enables researchers to track the transport of BPA and its metabolites across different environmental compartments, such as water, soil, and sediment. It helps elucidate key environmental processes, including:

Adsorption/Desorption: The extent to which BPA binds to soil and sediment particles.

Degradation: The rate of breakdown by microbial action or photodegradation.

Uptake: The absorption of the compound by plants and aquatic organisms.

By measuring the concentration of the labeled tracer over time and in different locations, scientists can build a detailed picture of the contaminant's environmental journey, identify where it accumulates, and estimate its persistence. researchgate.net

Modeling Contaminant Fate and Transport in Environmental Compartments

The high-quality data generated from tracer studies is fundamental to developing and validating predictive environmental models. These mathematical models simulate the fate and transport of chemicals like BPA, helping to forecast environmental concentrations and potential exposure risks. researchgate.net

Accurate measurements of degradation rates and partition coefficients, derived from studies using labeled standards, are critical inputs for these models. For instance, the half-life of BPA in different media (air, water, soil) is a key parameter that determines its environmental persistence. researchgate.net By using robust empirical data, models can more reliably predict how BPA will be distributed in the environment, whether it has the potential for long-range transport, and how concentrations might change in response to different emission scenarios. researchgate.net This modeling is essential for regulatory bodies when conducting risk assessments and establishing guidelines for chemical safety. nih.govnih.gov

Advancements in Isotopic Tracing Methodologies and Data Interpretation

The field of environmental and toxicological analysis is continuously advancing, driven by improvements in analytical technology and data processing. The increasing availability and performance of techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and high-resolution mass spectrometry (HRMS) are expanding the applications of stable isotope research. nist.govnih.gov

These advanced instruments offer greater sensitivity and specificity, allowing for the detection of extremely low concentrations of labeled tracers in complex samples. dphen1.com Concurrently, new chemical isotope labeling strategies are being developed to tag specific chemical groups, enabling comprehensive profiling of entire classes of metabolites, such as all glucuronide conjugates in a urine sample. nih.gov

Sophisticated data interpretation strategies and pharmacokinetic models are used to analyze the results from these tracing studies. This allows researchers to move beyond simple concentration measurements to understand the underlying dynamics of metabolic and environmental processes. nih.gov The continued development of new isotope standards and analytical methods is crucial for improving our understanding of the biogeochemical cycling of contaminants and for refining human and environmental risk assessments. nih.govnist.gov

Future Research Directions and Emerging Methodologies

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Non-Human Systems

The application of "omics" technologies is crucial for elucidating the subtle and complex biological responses to "Bisphenol A-d6 beta-D-Glucuronide" in non-human organisms. These high-throughput methods offer a holistic view of the molecular changes occurring within an organism upon exposure.

Metabolomics can identify and quantify the full spectrum of small-molecule metabolites, including "this compound" and any subsequent transformation products, in various biological matrices. Studies on BPA in fish have already demonstrated the utility of metabolomics in tracking the formation of BPA glucuronide. nih.govcas.cn For instance, in fathead minnows exposed to wastewater treatment plant effluents, untargeted mass spectrometry revealed the presence of BPA-glucuronide, indicating its biological relevance in terms of exposure. nih.gov Similar approaches can be applied to understand the metabolic fate of the deuterated glucuronide, including its potential for deconjugation and further metabolism in environmentally relevant species.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how "this compound" exposure alters gene expression patterns. Research on Daphnia magna has shown that BPA exposure can significantly alter the expression of genes related to reproduction, molting, and development. researchgate.netnih.govresearchgate.net Specifically, genes such as those for vitellogenin, a crucial protein for reproduction, have been shown to be affected. researchgate.net Future transcriptomic studies should focus on whether "this compound" itself, or its potential deconjugation product (BPA-d6), can elicit similar changes in gene expression in non-human systems, thereby providing insights into its potential for endocrine disruption and other toxic effects.

By integrating metabolomic and transcriptomic data, researchers can build a more comprehensive picture of the molecular pathways perturbed by "this compound" exposure in non-human organisms.

Refinement of Environmental Fate and Toxicokinetic Models for Conjugated Contaminants

Predictive models are essential tools for assessing the environmental risk of contaminants. However, the accuracy of these models for conjugated compounds like "this compound" needs significant improvement.

Environmental fate models , such as HydroFATE, are designed to predict the distribution of contaminants in river systems. copernicus.org While these models can simulate the transport and degradation of parent compounds like BPA, they often lack the parameters to accurately model the behavior of their conjugates. researchgate.net Future research should focus on incorporating data on the stability, transport, and degradation of "this compound" in various environmental compartments to refine these models.

Toxicokinetic models , particularly physiologically based pharmacokinetic (PBPK) models, describe the absorption, distribution, metabolism, and excretion (ADME) of chemicals in an organism. nih.gov PBPK models have been developed for BPA and its analogs, highlighting the importance of species-specific metabolic differences. nih.gov For "this compound," refining these models would require experimental data on its absorption, distribution, and the rate of its deconjugation back to BPA-d6 in various tissues of non-human organisms. The phenomenon of enterohepatic recirculation, where the glucuronide is excreted in bile, deconjugated by gut microbiota, and the parent compound is reabsorbed, is a critical process that needs to be better integrated into these models for conjugated contaminants. epa.gov

The table below summarizes key parameters that need to be determined for the refinement of these models for "this compound."

| Model Type | Key Parameters for Refinement | Rationale |

| Environmental Fate Models | - Deconjugation rates in water and sediment- Sorption coefficients to soil and sediment- Photodegradation rates | To accurately predict the persistence and transformation of the glucuronide in the environment. |

| Toxicokinetic Models | - Intestinal and hepatic glucuronidation and deconjugation rates- Tissue partitioning coefficients- Biliary excretion rates- Gut microbial β-glucuronidase activity | To better predict internal exposure concentrations of both the glucuronide and the parent compound. |

This table illustrates the necessary parameters for improving predictive models for this compound.

Investigation of Previously Unidentified Transformation Products and Their Environmental Relevance

The environmental transformation of "this compound" can lead to a variety of products with their own toxicological profiles. A primary transformation pathway is the deconjugation back to BPA-d6 by bacterial β-glucuronidases present in the environment, particularly in wastewater and river water. epa.gov However, other transformation products may also be formed.

Studies on the biodegradation of BPA have identified several metabolites, including 4,4'-dihydroxy-alphamethylstilbene (DHMS), 2,2-bis(4-hydroxyphenyl)-1-propanol (B31107) (BPA-OH), and 2,2-bis(4-hydroxyphenyl)propanoic acid (BPA-COOH). nih.gov It is plausible that "this compound," once deconjugated, could undergo similar degradation pathways, leading to deuterated versions of these metabolites. Furthermore, the glucuronide moiety itself could be subject to microbial degradation.

Advanced analytical techniques, such as high-resolution mass spectrometry, are crucial for the non-target screening and identification of these previously unknown transformation products in environmental samples. nih.gov Understanding the full range of transformation products is essential for a complete environmental risk assessment, as some of these products may be more persistent or toxic than the parent compound. researchgate.net

Development of Novel Remediation and Mitigation Strategies for Glucuronide Conjugates in the Environment

The presence of "this compound" and other glucuronide conjugates in the environment poses a unique challenge for remediation. While many remediation strategies focus on the parent contaminants, the conjugates can act as a reservoir, releasing the more active form back into the environment.

Bioremediation , which utilizes microorganisms to break down pollutants, has shown promise for BPA. nih.govnih.govresearchgate.netelsevierpure.com Specific bacterial strains, such as those from the family Sphingomonadaceae, have been identified as effective BPA degraders. nih.govresearchgate.netelsevierpure.com Future research should investigate the ability of these and other microorganisms to not only degrade BPA but also to cleave the glucuronide bond of "this compound."

Novel remediation techniques , such as advanced oxidation processes and the use of nanomaterials, are being explored for a wide range of emerging contaminants. journalcjast.comsdiarticle5.com The applicability of these technologies to glucuronide conjugates needs to be systematically evaluated. A key consideration is whether these methods can effectively break down both the parent molecule and the glucuronide conjugate.

Mitigation strategies should also focus on wastewater treatment processes. Understanding the fate of "this compound" in conventional and advanced wastewater treatment plants is crucial for developing strategies to prevent its release into the environment. This includes investigating the activity of β-glucuronidase enzymes in activated sludge and the potential for enhancing the removal of both the conjugate and the parent compound.

Interdisciplinary Approaches for Comprehensive Environmental Impact Assessment

A comprehensive understanding of the environmental impact of "this compound" can only be achieved through interdisciplinary collaboration. This requires integrating knowledge from chemistry, toxicology, ecology, and environmental modeling.

A holistic environmental impact assessment should consider the entire lifecycle of the compound, from its formation in organisms to its fate and effects in the environment. This involves:

Chemical Analysis: Developing and employing sensitive analytical methods to detect and quantify "this compound" and its transformation products in various environmental matrices. mdpi.comdphen1.comnih.govnih.gov

Ecotoxicology: Using omics technologies and traditional ecotoxicological tests to assess the effects of the glucuronide and its degradation products on a range of non-human organisms. researchgate.netnih.govnih.gov

Environmental Microbiology: Investigating the role of microbial communities in the deconjugation and degradation of "this compound" in different ecosystems. nih.govresearchgate.netnih.gov

Modeling: Utilizing and refining environmental fate and toxicokinetic models to predict the environmental concentrations and biological exposures of the compound and its metabolites. copernicus.orgnih.gov

By combining these different perspectives, a more accurate and comprehensive risk assessment can be performed. nih.govnih.govresearchgate.net This integrated approach is essential for developing effective management strategies to protect environmental and human health from the potential impacts of "this compound" and other conjugated contaminants.

常见问题

Q. How can Bisphenol A-d6 β-D-Glucuronide (BPA-d6-G) be reliably detected and quantified in biological matrices such as urine or plasma?

Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying BPA-d6-G in biological samples. Use deuterated internal standards (e.g., BPA-d6-G itself) to correct for matrix effects and ionization efficiency variations. Solid-phase extraction (SPE) or protein precipitation can pre-concentrate analytes while reducing interference from endogenous compounds . Reference standards like phenyl-β-D-glucuronide (structurally analogous) can validate retention times and fragmentation patterns .

Q. What experimental controls are critical when studying BPA-d6-G’s stability in biological samples?

Methodological Answer : Include controls for enzymatic hydrolysis (e.g., β-glucuronidase treatment) to confirm the integrity of the glucuronide bond. Assess stability under varying storage conditions (e.g., freeze-thaw cycles, pH changes) and use isotopically labeled analogs to track degradation. Spiked recovery experiments in blank matrices (e.g., drug-free plasma) are essential to validate analytical accuracy .

Q. How does BPA-d6-G differ pharmacokinetically from its non-deuterated counterpart?

Methodological Answer : Deuteration slows metabolic clearance via the kinetic isotope effect, extending the half-life of BPA-d6-G. Use crossover studies in model organisms, comparing plasma concentration-time profiles of deuterated vs. non-deuterated forms. Monitor urinary excretion rates and employ compartmental modeling to assess differences in distribution and elimination .

Advanced Research Questions

Q. What methodological challenges arise when correlating BPA-d6-G levels with endogenous BPA exposure in epidemiological studies?

Methodological Answer : Key challenges include distinguishing exogenous BPA-d6-G from endogenous BPA-glucuronide metabolites. Use isotope dilution assays with high-resolution mass spectrometry to resolve isotopic clusters. Adjust for confounding factors like inter-individual variability in UDP-glucuronosyltransferase (UGT) activity, particularly UGT2B15, which primarily glucuronidates BPA .

Q. How can in vitro systems be optimized to study UGT isoform specificity for BPA-d6-G formation?

Methodological Answer : Express individual UGT isoforms (e.g., UGT2B15, UGT1A1) in HEK293 or Sf9 cells and incubate with BPA-d6. Quantify BPA-d6-G formation via LC-MS/MS. Include negative controls (vector-only cells) and competitive inhibition assays using known UGT substrates (e.g., estradiol). Kinetic parameters (Km, Vmax) should be derived using Michaelis-Menten plots .

Q. What experimental designs address contradictions in reported BPA-d6-G levels in neurodegenerative disease models?

Methodological Answer : Discrepancies may stem from differences in sample preparation (e.g., hydrolysis efficiency) or analytical sensitivity. Standardize protocols across labs using harmonized SOPs for metabolite extraction and detection. Perform longitudinal studies in Parkinson’s disease models (e.g., α-synuclein transgenic mice) to assess temporal changes in BPA-d6-G levels relative to disease progression .

Q. How can stable isotope tracing elucidate the enterohepatic recirculation of BPA-d6-G?

Methodological Answer : Administer oral BPA-d6 and monitor portal vein blood for BPA-d6-G via LC-MS/MS. Bile duct cannulation in rodent models can quantify biliary excretion, while cecal ligation studies assess microbial β-glucuronidase activity’s role in hydrolyzing BPA-d6-G to free BPA-d6. Pair with pharmacokinetic modeling to map recirculation dynamics .

Data Interpretation and Theoretical Integration

Q. How should researchers contextualize BPA-d6-G findings within endocrine disruption theory?

Methodological Answer : Link empirical data to estrogen receptor (ER) antagonism/agonism frameworks. Since BPA-d6-G lacks ER-binding activity, focus on its role as a biomarker of BPA detoxification. Use in silico docking simulations to confirm structural incompatibility with ER ligand-binding domains and correlate findings with transcriptional reporter assays (e.g., ER-mediated luciferase activity in MCF-7 cells) .

Q. What statistical approaches reconcile conflicting data on BPA-d6-G’s stability in environmental matrices?

Methodological Answer : Apply multivariate regression to identify covariates (e.g., pH, temperature) influencing stability. Meta-analyses of published stability studies should use random-effects models to account for heterogeneity. Validate findings via accelerated stability testing under controlled conditions (e.g., ICH Q1A guidelines) .

Q. How can BPA-d6-G research inform broader toxicokinetic models of glucuronide metabolites?

Methodological Answer : Integrate BPA-d6-G data into physiologically based pharmacokinetic (PBPK) models to predict glucuronide disposition across species. Validate models using in vivo data from deuterated tracer studies. Compare with structurally related glucuronides (e.g., 4-methylumbelliferyl-β-D-glucuronide) to identify shared transport or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。